O-acétyl-L-homosérine

Vue d'ensemble

Description

Applications De Recherche Scientifique

O-acetyl-L-homoserine has numerous scientific research applications across various fields:

Mécanisme D'action

Target of Action

O-Acetyl-L-homoserine (OAH) is a key metabolic intermediate in the biosynthesis of several important compounds, including homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . The primary target of OAH is the enzyme O-acetylhomoserine aminocarboxypropyltransferase . This enzyme catalyzes the chemical reaction between O-acetyl-L-homoserine and methanethiol to produce L-methionine and acetate .

Mode of Action

OAH interacts with its target enzyme, O-acetylhomoserine aminocarboxypropyltransferase, to facilitate the production of L-methionine, an essential amino acid for humans and other animals . This interaction results in the conversion of OAH and methanethiol into L-methionine and acetate .

Biochemical Pathways

OAH is involved in the biosynthesis of L-methionine and S-adenosylmethionine . The production of OAH is achieved through metabolic engineering strategies, which include the introduction of exogenous L-homoserine acetyltransferase into an L-homoserine-producing strain, disruption of degradation and competitive pathways, and optimal expression of metXbc . The carbon flux of central carbon metabolism is also redistributed to balance the metabolic flux of homoserine and acetyl coenzyme A (acetyl-CoA) in OAH biosynthesis .

Pharmacokinetics

The production of oah in escherichia coli and corynebacterium glutamicum has been achieved through metabolic engineering . The engineered strains have been shown to produce significant amounts of OAH, suggesting that the compound can be effectively synthesized and metabolized in these organisms .

Result of Action

The action of OAH results in the production of L-methionine, an essential amino acid, and acetate . L-methionine is a building block of proteins and plays an important role in food, pharmaceutical, and feed additive industries . The production of OAH is therefore of great significance in these industries .

Action Environment

The action, efficacy, and stability of OAH can be influenced by various environmental factors. For instance, the production of OAH can be enhanced by strengthening the pathway and supplementing with acetate . Moreover, the use of safe industrial microorganisms like Corynebacterium glutamicum can ensure reliable production of food and drug-related compounds .

Analyse Biochimique

Biochemical Properties

O-acetyl-L-homoserine participates in various biochemical reactions. It interacts with several enzymes and proteins. For instance, it is a substrate for the enzyme O-acetylhomoserine sulfhydrylase, which catalyzes the formation of the L-methionine precursor, L-homocysteine . This interaction is crucial for the direct sulfhydrylation pathway in microbial methionine biosynthesis .

Cellular Effects

O-acetyl-L-homoserine influences various cellular processes. In Escherichia coli, the production of O-acetyl-L-homoserine has been linked to the metabolic flux of homoserine and acetyl coenzyme A (acetyl-CoA) in O-acetyl-L-homoserine biosynthesis . This suggests that O-acetyl-L-homoserine can impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of O-acetyl-L-homoserine involves its interaction with enzymes at the molecular level. For instance, O-acetylhomoserine sulfhydrylase uses O-acetyl-L-homoserine to catalyze the formation of the L-methionine precursor, L-homocysteine . This process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-acetyl-L-homoserine can change over time. For example, in engineered strains of E. coli, the production of O-acetyl-L-homoserine was observed to increase over time, accumulating up to 24.33 g/L O-acetyl-L-homoserine in fed-batch fermentation .

Metabolic Pathways

O-acetyl-L-homoserine is involved in the metabolic pathway of L-methionine biosynthesis via the de novo pathway . It interacts with enzymes such as O-acetylhomoserine sulfhydrylase and is involved in the direct sulfhydrylation pathway predominant in most classes of bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The production of O-acetyl-L-homoserine can be achieved through metabolic engineering and pathway construction in microorganisms such as Escherichia coli and Corynebacterium glutamicum . For instance, introducing exogenous L-homoserine acetyltransferase into an L-homoserine-producing strain can result in the accumulation of O-acetyl-L-homoserine . Additionally, optimizing acetyl-CoA biosynthesis pathways and adding feedstocks like acetate, citrate, and pantothenate can significantly increase the yield .

Industrial Production Methods

Industrial production of O-acetyl-L-homoserine involves microbial fermentation using engineered strains of Escherichia coli and Corynebacterium glutamicum . These strains are optimized to enhance the expression of key enzymes and pathways involved in the biosynthesis of O-acetyl-L-homoserine . For example, the engineered strain of Corynebacterium glutamicum can produce up to 17.4 g/L of O-acetyl-L-homoserine in a 5-L bioreactor with acetate as the supplementary feedstock .

Analyse Des Réactions Chimiques

Types of Reactions

O-acetyl-L-homoserine undergoes various chemical reactions, including substitution reactions. One notable reaction is its conversion to L-methionine through the reaction with methanethiol or 3-methylthiopropionaldehyde .

Common Reagents and Conditions

Common reagents used in the reactions involving O-acetyl-L-homoserine include methanethiol and 3-methylthiopropionaldehyde . The reaction conditions typically involve the presence of acetyl-CoA and L-homoserine, catalyzed by enzymes such as homoserine O-acetyltransferase .

Major Products

The major products formed from the reactions of O-acetyl-L-homoserine include L-methionine and acetate . These products are significant in various biological and industrial processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-homoserine: A precursor in the biosynthesis of L-methionine and S-adenosylmethionine.

γ-butyrolactone: A high-value compound produced from O-acetyl-L-homoserine.

1,4-butanediol: Another compound that can be synthesized from O-acetyl-L-homoserine.

Uniqueness

O-acetyl-L-homoserine is unique due to its role as a versatile platform chemical that can be used to produce a variety of high-value compounds. Its ability to directly react with methanethiol or 3-methylthiopropionaldehyde to form L-methionine sets it apart from other similar compounds .

Propriétés

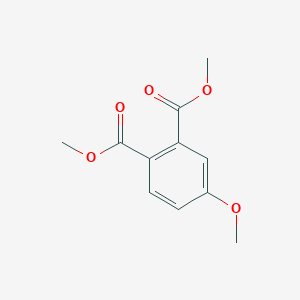

IUPAC Name |

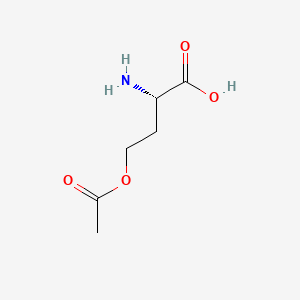

(2S)-4-acetyloxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)11-3-2-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXZBWSIAGGPCB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996846 | |

| Record name | O-Acetylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7540-67-2 | |

| Record name | O-Acetyl-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7540-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic role of O-Acetyl-L-homoserine?

A1: OAH serves as a crucial intermediate in the biosynthesis of L-methionine in various microorganisms [, , , , ]. It's synthesized from L-homoserine by homoserine O-acetyltransferase and subsequently converted to L-homocysteine by O-acetylhomoserine sulfhydrylase (OAHS) [, , ].

Q2: How does OAH interact with OAHS, and what are the downstream effects of this interaction?

A2: OAH acts as a substrate for OAHS, a pyridoxal 5'-phosphate-dependent enzyme. OAHS catalyzes the γ-replacement reaction of OAH with hydrogen sulfide (H2S), yielding L-homocysteine [, , , ]. L-Homocysteine is then methylated to form L-methionine, an essential amino acid [, ].

Q3: Does OAH participate in any alternative metabolic pathways?

A3: Research suggests that OAH can be directly converted to L-homocysteine by certain cystathionine γ-synthases, although this might not be the primary pathway in all organisms [, ].

Q4: Are there any known instances of OAH accumulation in microorganisms?

A4: Yes, certain methionine auxotrophs of bacteria like Arthrobacter and Bacillus species have been shown to accumulate OAH, especially when cultured in media lacking methionine [].

Q5: Can OAH be utilized by enzymes other than OAHS?

A5: Studies have demonstrated that L-methionine γ-lyase can catalyze the α,γ-elimination of OAH to produce α-ketobutyrate, ammonia, and acetate [, ]. This enzyme can also utilize OAH in γ-replacement reactions with various thiols to yield different 5-substituted L-homocysteines [, ].

Q6: What is the molecular formula and weight of O-Acetyl-L-homoserine?

A6: The molecular formula of OAH is C6H11NO4S, and its molecular weight is 193.22 g/mol.

Q7: Is there any spectroscopic data available for OAH?

A7: While specific spectroscopic details for OAH are limited in the provided research, its interaction with enzymes like OAHS and L-methionine γ-lyase can be monitored through UV-Vis spectroscopy, particularly by observing changes in the absorbance spectra of the pyridoxal 5'-phosphate cofactor bound to these enzymes [, , ].

Q8: What are the kinetic parameters of OAHS for OAH?

A8: The Km values for OAH in the OAHS-catalyzed reaction vary depending on the source organism. For instance, in Schizosaccharomyces pombe, the Km for OAH is 12.5 mM [], while in Brevibacterium flavum, it is 2.0 mM [].

Q9: Do any compounds inhibit the OAHS-catalyzed reaction with OAH?

A9: Yes, L-methionine, the end product of the methionine biosynthetic pathway, acts as a feedback inhibitor of OAHS in several organisms. This inhibition is often competitive with respect to OAH [, , , ].

Q10: Does OAH have any applications in biotechnology?

A11: OAH, as a key intermediate in methionine biosynthesis, plays a significant role in microbial fermentation processes for L-methionine production. Metabolic engineering strategies targeting OAH production have been explored to enhance L-methionine yields in industrial settings [, , ].

Q11: Can OAH be used to produce other valuable compounds?

A12: Research shows that OAH can be employed as a substrate for the enzymatic synthesis of L-methionine analogs with modified thioether residues []. These analogs have potential applications in various fields, including pharmaceutical development and chemical biology [].

Q12: How is OAH biosynthesis regulated in microorganisms?

A13: The production of OAH is tightly regulated at the genetic and enzymatic levels. For instance, the synthesis of homoserine O-acetyltransferase, the enzyme responsible for OAH production, is repressed by L-methionine [, , , ].

Q13: Are there any genetic manipulations that can influence OAH production?

A14: Yes, studies have shown that mutations conferring resistance to methionine analogs, like trifluoromethionine, can lead to increased OAH production in Corynebacterium glutamicum []. These mutations likely affect regulatory mechanisms controlling OAH biosynthesis, making them valuable for biotechnological applications [].

Q14: Is OAH known to be toxic?

A15: While OAH itself is not widely reported as toxic, its metabolic precursor, L-homoserine, can be converted to a toxic methionine analog, methoxine, by a side reaction catalyzed by OAHS in the presence of high methanol concentrations []. This toxicity highlights the importance of carefully controlling methanol levels in fermentation processes involving methylotrophic bacteria [, ].

Q15: What are some future research directions related to OAH?

A16: Further exploration of OAHS substrate specificity and engineering efforts to improve its catalytic efficiency for the production of valuable L-methionine analogs represent promising research avenues []. Additionally, investigating the regulatory mechanisms governing OAH biosynthesis in various microorganisms could provide valuable insights for optimizing L-methionine production in industrial fermentation processes [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)